
N-Chloro-N-sodio-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is an organic compound known for its strong oxidizing properties and significant applications in various industrial processes. It is a white to pale yellow solid that is highly soluble in water but less so in organic solvents. This compound is also recognized for its potent antimicrobial properties .
Méthodes De Préparation
N-Chloro-N-sodio-4-nitrobenzenesulfonamide can be synthesized through the reaction of nitrobenzenesulfonyl chloride with sodium hypochlorite. The reaction is typically carried out at room temperature, resulting in the formation of the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
N-Chloro-N-sodio-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, often used in bleaching and disinfection processes.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Under specific conditions, it can be reduced to form different derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Chloro-N-sodio-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in developing antiseptic and disinfectant formulations.
Industry: The compound is used in water treatment, textile bleaching, and rubber processing.
Mécanisme D'action
The mechanism of action of N-Chloro-N-sodio-4-nitrobenzenesulfonamide involves its strong oxidizing properties. It disrupts microbial cell walls and proteins, leading to cell death. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .
Comparaison Avec Des Composés Similaires
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is unique due to its strong oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:
Chloramine-T: Another strong oxidizing agent used in disinfection and organic synthesis.
N-Chloro-N-sodio-4-methylbenzenesulfonamide: Similar in structure but with a methyl group instead of a nitro group, affecting its reactivity and applications.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C6H4ClN2NaO4S |
|---|---|
Poids moléculaire |
258.62 g/mol |
Nom IUPAC |
sodium;chloro-(4-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11;/h1-4H;/q-1;+1 |
Clé InChI |
GZVUROCBWZHEPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[N-]Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
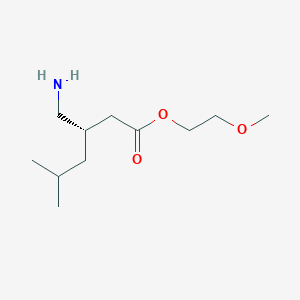
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)
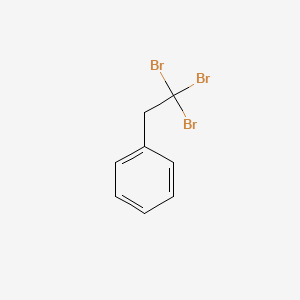

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
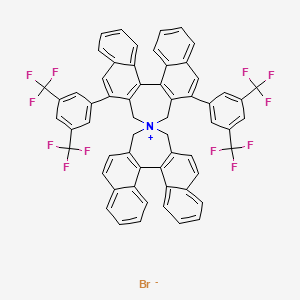
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)

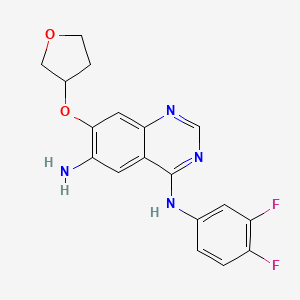

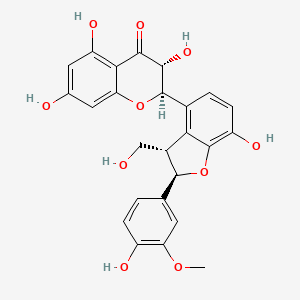

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
